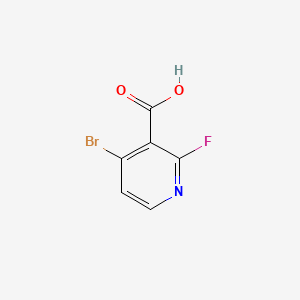
4-溴-2-氟吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-fluoropyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrFNO2. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine and bromine, respectively, and the carboxylic acid group is attached at position 3. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学研究应用
4-Bromo-2-fluoropyridine-3-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: As a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Material Science: In the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the halogenation of 2-fluoropyridine-3-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine substituent being introduced at the 4-position of the pyridine ring.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where 2-fluoropyridine-3-boronic acid is coupled with a brominating agent in the presence of a palladium catalyst. This method allows for the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of 4-Bromo-2-fluoropyridine-3-carboxylic acid often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions
4-Bromo-2-fluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using suitable reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine or fluorine atoms.
Coupling: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
作用机制
The mechanism of action of 4-Bromo-2-fluoropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards the target molecule. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its molecular target.
相似化合物的比较
4-Bromo-2-fluoropyridine-3-carboxylic acid can be compared with other halogenated pyridine derivatives, such as:
- 2-Bromo-3-fluoropyridine-4-carboxylic acid
- 4-Bromo-2-chloropyridine-3-carboxylic acid
- 4-Bromo-2-iodopyridine-3-carboxylic acid
Uniqueness
The unique combination of bromine and fluorine atoms in 4-Bromo-2-fluoropyridine-3-carboxylic acid imparts distinct electronic and steric properties, making it particularly useful in specific synthetic and medicinal applications. The presence of both halogens can influence the compound’s reactivity and binding characteristics, offering advantages over other similar compounds.
属性
IUPAC Name |
4-bromo-2-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWSPGKURCYLMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-84-7 |
Source


|
| Record name | 4-bromo-2-fluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B573047.png)
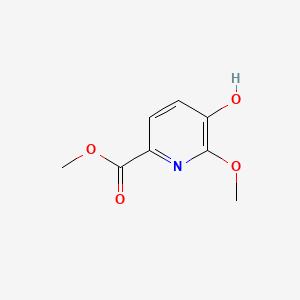

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)
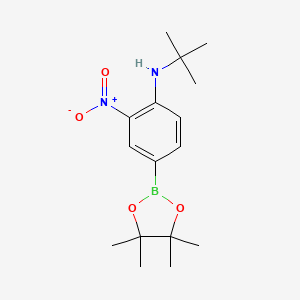
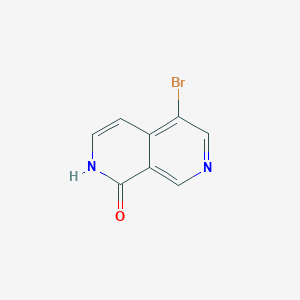
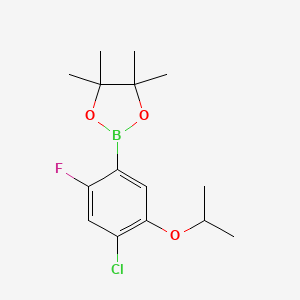
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
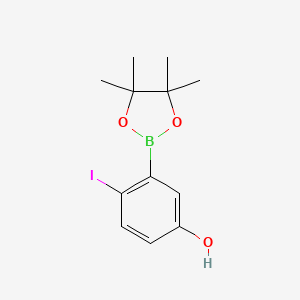
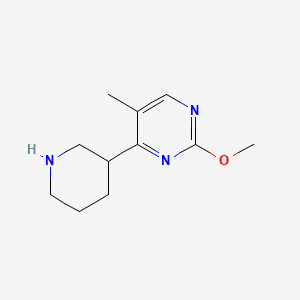
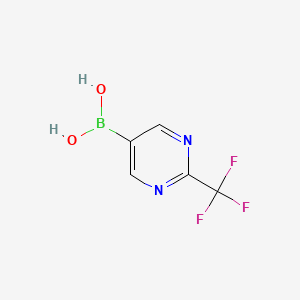
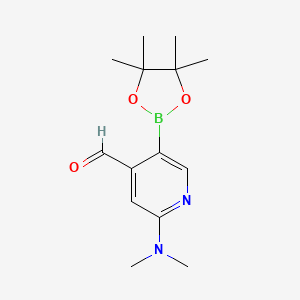
![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)

